N-(2-methoxyphenyl)prop-2-enamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-10(12)11-8-6-4-5-7-9(8)13-2/h3-7H,1H2,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPONHMPNVZINND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402642 | |
| Record name | N-(2-methoxyphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104774-80-3 | |
| Record name | N-(2-methoxyphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Methoxyphenyl Prop 2 Enamide and Analogues
Amide Bond Formation Strategies
The creation of the amide linkage is a cornerstone of organic synthesis, and several reliable methods are employed for the preparation of N-(2-methoxyphenyl)prop-2-enamide.
Condensation Reactions Utilizing Acyl Chlorides or Anhydrides
A prevalent and efficient method for forming amides is the reaction of an amine with a reactive carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). In the context of this compound synthesis, this involves the reaction of 2-methoxyaniline with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
The high reactivity of acryloyl chloride makes it a valuable reagent for this transformation. nih.govgoogle.comgoogle.com However, its instability necessitates careful handling and often calls for continuous-flow systems for safe and selective synthesis. nih.gov The use of a polymerization inhibitor is also common to prevent the self-polymerization of the acryloyl moiety. google.com
A similar approach involves the use of 3,4,5-trimethoxybenzoyl chloride, which reacts with 2-methoxyaniline to form 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide. nih.govresearchgate.net This reaction is typically performed under a nitrogen atmosphere at reflux temperatures. researchgate.net
Direct Amination of Unsaturated Acyl Compounds
Direct amination of unsaturated acyl compounds represents another pathway to enamide synthesis. Gold(I)/silver(I) catalysts have been shown to efficiently catalyze the reaction between 1,3-dicarbonyl compounds and primary amines under solvent-free conditions, leading to the chemo- and regio-selective formation of enamine derivatives in high yields. researchgate.net This method offers the advantage of mild reaction conditions and low catalyst loading. researchgate.net
N-Acylation of Aryl Amines with Unsaturated Carboxylic Acid Derivatives
The N-acylation of aryl amines with various unsaturated carboxylic acid derivatives is a versatile strategy for synthesizing a wide array of enamides. For instance, the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one in the presence of potassium carbonate yields the corresponding enamide. nih.gov
The selectivity of acylation can be a critical factor, especially when dealing with substrates containing multiple reactive sites. Studies on the acylation of ethanolamines with (meth)acryloyl chlorides have shown that both N- and O-acylation can occur. researchgate.net Reaction conditions, such as temperature and the use of catalysts, can influence the selectivity of this process. researchgate.net
Enamide Synthesis via Electrophilic Amide Activation
A more recent and innovative approach to enamide synthesis involves the direct dehydrogenation of amides through electrophilic activation. This method avoids the need for pre-functionalized starting materials and offers a direct route to enamides.
Mechanistic Studies of Iminium Triflate Formation and Subsequent Eliminations
A novel, one-step N-dehydrogenation of amides to enamides has been developed using a combination of a strong base like lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf2O). organic-chemistry.orgacs.orgacs.orgresearchgate.netnih.gov This reaction is believed to proceed through the formation of an iminium triflate intermediate. acs.orgnih.gov The triflic anhydride acts as an electrophilic activator, making the amide more susceptible to reaction. organic-chemistry.orgacs.orgacs.orgresearchgate.netnih.gov
The proposed mechanism suggests that the initial treatment of the amide with triflic anhydride leads to the formation of an iminium triflate. nih.gov Subsequent deprotonation by the strong base facilitates an elimination reaction, ultimately yielding the enamide. nih.gov This method has a broad substrate scope and has been successfully applied to various amides, including derivatives of pharmaceuticals. acs.org
Table 1: Reaction Conditions for Enamide Synthesis via Electrophilic Amide Activation
| Entry | Amide Substrate | Base | Activating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | N-benzyl-N-methylpropionamide | LiHMDS | Tf2O | Et2O | 89 | researchgate.net |
| 2 | N-methyl-N-phenylpropionamide | LiHMDS | Tf2O | Et2O | 75 | researchgate.net |
| 3 | N-allyl-N-methylpropionamide | LiHMDS | Tf2O | Et2O | 68 | researchgate.net |
Base-Mediated Deprotonation and Elimination Pathways
The choice of base plays a crucial role in the success of the electrophilic amide activation method. Strong, non-nucleophilic bases like LiHMDS are essential for promoting the deprotonation step without competing with the desired elimination pathway. organic-chemistry.orgacs.orgacs.orgresearchgate.netnih.gov The base facilitates the removal of a proton from the carbon alpha to the nitrogen atom, which is made more acidic by the adjacent iminium triflate. This deprotonation initiates the elimination of the triflate group, leading to the formation of the carbon-carbon double bond of the enamide.
Palladium-catalyzed amidation of enol triflates provides another route to enamides. organic-chemistry.org This method couples a range of enol triflates with amides, carbamates, and sulfonamides under mild conditions. organic-chemistry.org The optimal conditions often involve a palladium catalyst, a suitable ligand such as Xantphos, and a base like cesium carbonate. organic-chemistry.org
Table 2: Palladium-Catalyzed Amidation of Enol Triflates
| Entry | Enol Triflate | Amide | Catalyst | Ligand | Base | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 1-Cyclohexenyl triflate | Benzamide (B126) | Pd2(dba)3 | Xantphos | Cs2CO3 | 85 | organic-chemistry.org |
| 2 | 1-Cyclohexenyl triflate | Acetamide | Pd2(dba)3 | Xantphos | Cs2CO3 | 78 | organic-chemistry.org |
| 3 | 2-Methyl-1-propenyl triflate | Benzamide | Pd2(dba)3 | Xantphos | Cs2CO3 | 90 | organic-chemistry.org |
Control over Reaction Conditions: Solvent Systems, Catalysis, and Temperature Optimization
The successful synthesis of enamides like this compound is highly dependent on the precise control of reaction parameters. The choice of solvent, the use of specific catalysts, and the optimization of temperature are critical for maximizing yield, purity, and selectivity.
Solvent Systems: The selection of a solvent is crucial and is dictated by the specific reaction mechanism.
For Ugi and other MCRs, polar aprotic solvents such as dimethylformamide (DMF), methanol (B129727), and ethanol (B145695) are frequently used to facilitate the ionic intermediates and maintain high reactant concentrations. wikipedia.org
In phosphine-mediated reductive acylations of ketoximes to form enamides, solvents like toluene, o-xylene, and chlorobenzene (B131634) have been found to be optimal. organic-chemistry.org
For syntheses involving the reaction of aminoacetaldehyde dimethyl acetal, methanol or chloroform (B151607) may be employed under controlled heating.
Catalysis: Catalysts play a pivotal role in directing the reaction pathway and enhancing reaction rates.
Basic catalysts such as piperidine (B6355638) or pyridine (B92270) are sometimes used to facilitate condensation reactions in certain enamide syntheses.
A highly efficient method for producing enamides from ketones involves a phosphine-mediated reductive acylation of oximes, where triethylphosphine (B1216732) (Et3P) has been identified as a particularly effective promoter. organic-chemistry.org
In some MCRs, Lewis acids like Scandium(III) triflate (Sc(OTf)₃) are used to activate the components and drive the reaction forward. rug.nl
Palladium-catalyzed oxidative N-α,β-dehydrogenation of amides provides another route to enamides, showcasing the utility of transition metal catalysis. organic-chemistry.org
Temperature Optimization: Temperature control is essential for managing reaction kinetics and preventing side reactions. While many Ugi reactions proceed rapidly at room temperature wikipedia.org, other synthetic protocols require careful temperature management. For instance, a one-pot protocol to convert nitro-arenes into N-aryl amides showed significant yield improvements when the temperature and additives were optimized. nih.gov Similarly, catalyst-free MCRs for synthesizing 2-aminopyridines demonstrated that heating to 80°C provided better yields than reactions run at room temperature. semanticscholar.org
Comparative Analysis of Synthetic Yields and Stereoselectivity in Enamide Preparations
The efficiency and stereochemical outcome of enamide synthesis are key metrics for evaluating different methodologies. Synthetic yields determine the practicality of a route, while stereoselectivity is crucial when specific isomers (E/Z) are required for biological activity or subsequent transformations.
Several methods have been developed for enamide synthesis, each with distinct advantages regarding yield and selectivity. A phosphine-mediated reductive acylation of oximes, for example, is noted for providing good yields and excellent purity. organic-chemistry.orgorganic-chemistry.org Another approach involves the electrophilic activation of amides, which can furnish both N-cyclic and N-acyclic enamides in good to excellent yields, often with exclusive formation of the E-isomer for acyclic systems. acs.org
The stereoselectivity of enamide formation can be highly dependent on the chosen method and substrate. For instance, treating glycidyl (B131873) sulfonamides with LDA tends to produce the E-enamide with good selectivity, whereas the corresponding carbamates under similar conditions yield the Z-enecarbamate. nih.gov Recent developments have also provided protocols with exceptional stereocontrol, such as methods for synthesizing α-carbonylenamines that deliver products with a Z/E ratio greater than 20:1. acs.org
Below are data tables comparing yields and selectivity for different enamide synthesis methodologies.
Table 1: Comparison of Yields in Enamide Synthesis Methods
| Method | Substrate Example | Yield (%) | Reference |
| Phosphine-Mediated Reductive Acylation of Oxime | Substituted Tetralone Oxime | up to 89 | organic-chemistry.org |
| Electrophilic Activation of Amide | N-benzyl-N-isobutyl-2-phenylacetamide | 80 | acs.org |
| Aza-Henry Elimination | Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-phenylacrylate | 94 | acs.org |
| Wittig-Type Reaction | Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-phenylacrylate | 85 | acs.org |
| Palladium-Catalyzed Oxidative Dehydrogenation | N-phenylpropanamide | 92 | organic-chemistry.org |
| One-pot Nitro-arene Reduction/Acylation | 4-chloronitrobenzene | 85 | nih.gov |
Table 2: Stereoselectivity in Enamide Preparations
| Method | Product Example | Isomer Ratio (Z:E) / Selectivity | Reference |
| Electrophilic Activation of Acyclic Amide | N-benzyl-N-isobutyl-2-phenylacetamide | E-isomer exclusively | acs.org |
| Elimination from Glycidyl Carbamate | Z-enecarbamate derivative | Z-selective | nih.gov |
| Elimination from Glycidyl Sulfonamide | E-enesulfonamide derivative | E-selective | nih.gov |
| Aza-Henry Elimination | Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-phenylacrylate | >20:1 (Z-selective) | acs.org |
| Isomerization of N-allyl amides | Trisubstituted enamides | Exceptional Z-selectivity | organic-chemistry.org |
Reaction Mechanisms and Chemical Transformations of N 2 Methoxyphenyl Prop 2 Enamide
Reactivity of the Prop-2-enamide Olefinic Moiety
The olefinic portion of N-(2-methoxyphenyl)prop-2-enamide is a key site for various chemical transformations. Its electron-deficient nature, influenced by the adjacent electron-withdrawing amide group, predisposes it to a range of reactions.
Oxidation Reactions and Associated Mechanistic Pathways
The oxidation of enamides can proceed through several pathways, often involving the double bond. One-electron oxidation can lead to the formation of a radical cation, which can then undergo further reactions. nih.gov The specific products of oxidation can be influenced by the reaction conditions and the presence of other functional groups. For instance, in the context of other substituted enamides, electrochemical oxidation has been shown to result in methoxylation and subsequent dealkylation. mdpi.com Shono oxidation of related N,N-diethylbenzamide has been shown to yield enamide as the sole product under certain electrolyte and solvent conditions. mdpi.com In some cases, oxidation can lead to the formation of epoxides or other oxygenated derivatives, though specific studies on this compound are not extensively detailed in the provided results. The presence of the methoxy-substituted aryl group can also influence the reaction, potentially leading to oxidative cleavage under harsh conditions. lookchem.com
Reduction Reactions and Specificity of Reducing Agents
The reduction of the carbon-carbon double bond in the prop-2-enamide moiety is a feasible transformation. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), is a common method for reducing such double bonds. The choice of reducing agent and reaction conditions can be crucial for achieving selectivity, especially when other reducible functional groups are present. For instance, milder reducing agents like sodium borohydride (B1222165) (NaBH4) are typically not reactive enough to reduce an isolated alkene double bond but might show reactivity if the double bond is part of a conjugated system, as is the case here. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the double bond and the amide group.
Nucleophilic Additions to the Double Bond (e.g., Michael Addition Rates)
The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. acs.org This allows for the conjugate addition of a wide range of nucleophiles. The rate and success of the Michael addition are influenced by several factors, including the nature of the nucleophile, the catalyst used, and the reaction conditions.
Chiral squaramide catalysts have been effectively used to catalyze the enantioselective Michael addition of masked acyl cyanides to substituted enones. acs.org While this study does not use this compound directly, it demonstrates that enones with electron-rich aryl groups, such as a p-methoxyphenyl enone, can undergo this reaction, albeit requiring higher temperatures and resulting in lower enantioselectivity compared to electron-deficient aryl-substituted enones. acs.org This suggests that the methoxy (B1213986) group on the phenyl ring of this compound would similarly influence its reactivity in Michael additions.
The table below summarizes the effect of the β-aryl substituent on the enantioselectivity of the Michael addition to enones, providing an indication of the expected reactivity for this compound.
| Enone Substituent (Ar) | Enantiomeric Excess (ee, %) |
| Phenyl | 97 |
| p-Nitrophenyl | 98 |
| p-Bromophenyl | 98 |
| p-Methoxyphenyl | 85 |
| 2-Naphthyl | 97 |
| 2-Furyl | 96 |
| 2-Thienyl | 95 |
| 3-Pyridyl | 93 |
| 4-Pyridyl | 95 |
| Cinnamyl | 98 |
Data adapted from a study on squaramide-catalyzed enantioselective Michael addition. acs.org
Transformations Involving the Amide Functional Group
The amide linkage in this compound is another site of significant chemical reactivity.
Hydrolysis of Amide Linkages
The hydrolysis of the amide bond in this compound can be achieved under either acidic or basic conditions. This reaction would break the amide linkage to yield 2-methoxyaniline and acrylic acid. The stability of the amide bond generally requires forcing conditions, such as heating with a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide). The reaction mechanism involves the nucleophilic attack of a water molecule (under acidic conditions, after protonation of the carbonyl oxygen) or a hydroxide (B78521) ion (under basic conditions) on the carbonyl carbon of the amide.
N-Arylation Reactions of Enecarbamates/Enamides
Enamides, such as this compound, can undergo N-arylation reactions. acs.org These reactions are valuable for the synthesis of more complex nitrogen-containing compounds. Palladium-catalyzed cross-coupling reactions are a common method for achieving N-arylation. acs.org For instance, a nickel-catalyzed three-component reaction has been developed for the tandem difluoroalkylation-arylation of enamides, which tolerates a variety of arylboronic acids. nih.gov This indicates that the nitrogen atom of the enamide can act as a nucleophile in transition metal-catalyzed coupling reactions.
The table below presents data from a study on the palladium-catalyzed direct arylation of a cyclic enamide, demonstrating the scope of aryl carboxylic acids that can be used in such transformations. This provides insight into the potential for N-arylation of this compound.
| Entry | Aryl Carboxylic Acid | Yield (%) |
| 1 | 2-Methoxybenzoic acid | 85 |
| 2 | 2,4-Dimethoxybenzoic acid | 90 |
| 3 | 2,6-Dimethoxybenzoic acid | 82 |
| 4 | 2-Naphthoic acid | 75 |
| 5 | 2-Methylbenzoic acid | 88 |
| 6 | 2-Chlorobenzoic acid | 78 |
Data adapted from a study on the direct site-selective arylation of enamides. acs.org
Pericyclic Reactions of the Enamide System
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. masterorganicchemistry.com The enamide moiety of this compound can participate in several types of these reactions.
The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-rich dienophile and an electron-poor diene. wikipedia.org In this context, the enamide system of this compound serves as the electron-rich component due to the electron-donating nature of the nitrogen atom. wikipedia.org This makes it a suitable dienophile for reactions with electron-deficient dienes such as 1,2,4,5-tetrazines, 1,2,3-triazines, or other aza- and oxo-butadienes. wikipedia.orgsigmaaldrich.com These reactions are valuable for synthesizing various nitrogen-containing heterocyclic compounds, as the reaction between the enamide and an electron-poor diene would form a six-membered ring. wikipedia.org The reactivity in IEDDA reactions is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org
Enamides are known to undergo [2+2] cycloaddition reactions with highly reactive intermediates like benzynes. nih.gov This reaction has been demonstrated with enamide structures analogous to this compound. The process involves the in-situ generation of benzyne (B1209423) from a precursor, such as an ortho-(trimethylsilyl)aryl triflate, which then reacts with the enamide's double bond to form a four-membered amido-benzocyclobutane ring. nih.gov Research has shown this reaction to be feasible, providing a pathway to these strained ring systems which can be valuable synthetic intermediates. nih.gov For instance, they can undergo subsequent pericyclic ring-opening to form amido-o-quinonedimethides. nih.gov
Table 1: General Scheme for Enamide-Benzyne [2+2] Cycloaddition
| Reactant 1 | Reactant 2 Precursor | Conditions | Product Type | Ref |
| Enamide | o-(Trimethylsilyl)aryl triflate | Fluoride Source (e.g., TBAT), Solvent (e.g., 1,4-dioxane) | Amido-benzocyclobutane | nih.gov |
The carbon-carbon double bond of the enamide system in this compound is susceptible to cyclopropanation. This reaction involves the addition of a carbene or carbene equivalent across the alkene to form a cyclopropane (B1198618) ring. masterorganicchemistry.com Common methods include the Simmons-Smith reaction (using a diiodomethane (B129776) and a zinc-copper couple) or reactions with diazo compounds in the presence of a metal catalyst (e.g., rhodium or copper) to generate a carbene. masterorganicchemistry.comresearchgate.net These reactions are typically stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. masterorganicchemistry.com The presence of the bulky N-(2-methoxyphenyl) group would likely influence the facial selectivity of the carbene addition.
An electrocyclic reaction is a pericyclic process involving the formation of a sigma bond between the ends of a linear conjugated system, or the reverse ring-opening process. libretexts.org These reactions are governed by orbital symmetry rules (Woodward-Hoffmann rules), which predict different stereochemical outcomes for thermal and photochemical conditions. libretexts.orgmasterorganicchemistry.com The this compound molecule, by itself, does not possess the required conjugated polyene system (like a 1,3-butadiene (B125203) or 1,3,5-hexatriene) to undergo a standard electrocyclic reaction. libretexts.org Its enamide double bond is not conjugated with another pi-system in a way that would allow for intramolecular cyclization.
The Overman rearrangement is a specific type of organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement used to convert allylic alcohols into allylic amines. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an allylic trichloroacetimidate (B1259523) intermediate, which then rearranges under thermal or metal-catalyzed conditions. organic-chemistry.orgnrochemistry.com this compound is an amide product; it is not an allylic alcohol or an allylic imidate, which are the required starting materials for the Overman rearrangement. wikipedia.org Therefore, this compound does not undergo the Overman rearrangement but could be considered a potential product derived from an allylic amine synthesized via this method.
Vicinal Difunctionalization Strategies
Vicinal difunctionalization refers to the addition of two different functional groups across the two carbons of a double bond. Enamides like this compound are excellent substrates for such transformations due to their inherent electronic properties. acs.orgnih.gov The β-carbon is nucleophilic, while the α-carbon becomes electrophilic after the initial reaction. researchgate.net
The general strategy involves the nucleophilic attack of the enamide's β-carbon on an electrophile. acs.orgnih.gov This generates a transient acylated iminium ion intermediate, which is highly electrophilic at the α-carbon. researchgate.netacs.org This intermediate can then be intercepted by a nucleophile to complete the difunctionalization process. acs.org This approach is challenging due to the potential for the iminium intermediate to hydrolyze or oligomerize. acs.orgnih.gov
A successful application of this strategy is the catalytic asymmetric difunctionalization of tertiary enamides with salicylaldehydes. acs.org In this reaction, a chiral titanium catalyst activates the aldehyde, which is then attacked by the enamide. The resulting iminium ion is trapped intramolecularly by the phenolic hydroxyl group, leading to the formation of highly functionalized 4-chromanol (B72512) derivatives with excellent control over stereochemistry. acs.org
Table 2: Example of Vicinal Difunctionalization of a Tertiary Enamide
| Enamide Substrate | Electrophile/Nucleophile | Catalyst System | Product | Stereoselectivity | Ref |
| Tertiary Enamide | Salicylaldehyde | Chiral BINOL-Ti(OiPr)₄ | cis,trans-4-Chromanol | High Enantio- and Diastereoselectivity | acs.org |
Ionic Difunctionalization Processes (including Tandem Reactions)
Ionic difunctionalization of this compound involves the sequential addition of a nucleophile and an electrophile across the alkene. The electron-withdrawing nature of the amide group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack in a Michael-type addition.
A classic example of ionic difunctionalization is the tandem Michael addition-cyclization sequence. In this process, a nucleophile first adds to the β-position of the acrylamide (B121943). The resulting enolate intermediate can then participate in an intramolecular reaction. For this compound, the ortho-methoxy group on the N-aryl ring does not directly participate in a cyclization in the same way an unsubstituted ortho-position would in the formation of an oxindole (B195798). However, the principles of ionic difunctionalization still apply. For instance, the addition of a soft nucleophile like a thiol or a malonate ester can be followed by trapping the intermediate enolate with an external electrophile.
While radical and oxidative pathways have been more extensively explored for N-arylacrylamides in recent literature, ionic processes remain fundamental. Tandem reactions initiated by nucleophilic attack are a cornerstone of organic synthesis. For related N-arylacrylamides, these ionic tandem processes can lead to the formation of various heterocyclic and carbocyclic structures, depending on the nature of the nucleophile and the reaction conditions.
Radical Difunctionalization Methodologies
Radical difunctionalization has emerged as a powerful tool for the transformation of N-arylacrylamides. nih.gov These reactions typically involve the addition of a radical species to the double bond, followed by a subsequent bond-forming event. A common and synthetically valuable transformation is the radical-initiated cascade cyclization to form 3,3-disubstituted oxindoles. rsc.orgacs.org
This process is often initiated by a radical source that adds to the β-carbon of the acrylamide. The resulting carbon-centered radical intermediate then undergoes an intramolecular cyclization onto the ortho-position of the aromatic ring. A final oxidation or hydrogen atom abstraction step yields the stable oxindole product.
Key Features of Radical Difunctionalization:
Initiation: Radicals can be generated from a variety of precursors using methods such as thermal decomposition of peroxides (e.g., DTBP, TBHP), photoredox catalysis, or metal catalysis. beilstein-journals.orgnih.govacs.org
Cascade Cyclization: The reaction of an alkyl radical with an N-arylacrylamide leads to a new radical intermediate which can cyclize onto the aryl ring. acs.org
Versatility: A wide range of radicals, including alkyl, trifluoromethyl, and acyl radicals, can be used, allowing for the introduction of diverse functional groups at the 3-position of the resulting oxindole.
A representative metal-free, redox-neutral strategy involves the use of an organophotocatalyst to generate an alkyl radical from an unactivated alkyl chloride. This radical adds to the N-arylacrylamide, initiating a cascade that results in the corresponding 3,3-disubstituted oxindole. acs.org
Table 1: Examples of Radical Difunctionalization Reactions of N-Arylacrylamides This table presents generalized findings for N-arylacrylamides, which are directly applicable to this compound.
| Radical Source | Initiation Method | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Unactivated Alkyl Chlorides | Photoredox Catalysis | Organophotocatalyst (e.g., 4CzIPN) | 3-Alkyl-3-substituted Oxindoles | acs.org |
| α-Carbonylalkyl Bromides | Palladium Catalysis | Pd Catalyst, Ag2CO3 (oxidant) | 3-Acyl-3-substituted Oxindoles | beilstein-journals.orgnih.gov |
| Alcohols | Thermal (Metal-Free) | TBHP (oxidant/initiator) | 3-Hydroxyalkyl-3-substituted Oxindoles | nih.govbeilstein-journals.org |
| S-(difluoromethyl)sulfonium salt | Visible-light Photoredox Catalysis | Photocatalyst | CF2H-containing Oxindoles | rsc.org |
Oxidative Difunctionalization Approaches
Oxidative difunctionalization reactions introduce two new functional groups across the alkene with a net oxidation of the substrate. For this compound, these reactions often proceed through a radical cascade mechanism that incorporates an oxidative step. beilstein-journals.orgnih.gov These methods are particularly effective for synthesizing complex oxindoles from simple starting materials. nih.govbeilstein-journals.org
A prominent example is the oxidative 1,2-alkylarylation of N-arylacrylamides using alcohols as the alkyl source. beilstein-journals.org In a metal-free approach, tert-butyl hydroperoxide (TBHP) can serve as both the initiator and the oxidant. nih.gov The proposed mechanism involves:
Homolytic cleavage of TBHP to generate a tert-butoxy (B1229062) radical.
The tert-butoxy radical abstracts a hydrogen atom from an alcohol, forming an α-hydroxy carbon radical.
This carbon radical adds to the β-position of the N-arylacrylamide.
The resulting radical intermediate undergoes intramolecular cyclization onto the aryl ring.
A final oxidation step, often involving another equivalent of the oxidant, leads to rearomatization and formation of the oxindole product.
These oxidative methods are valued for their ability to use readily available starting materials like alcohols to forge new carbon-carbon bonds in a single, efficient operation. nih.govbeilstein-journals.org
Table 2: Mechanistic Overview of Oxidative Radical Cyclization This table outlines the general mechanism for the oxidative difunctionalization of N-arylacrylamides, applicable to this compound.
| Step | Description | Key Species |
|---|---|---|
| 1. Initiation | Generation of an initiating radical (e.g., from an oxidant like TBHP). | tert-butoxy radical |
| 2. Radical Formation | Abstraction of H-atom from the radical precursor (e.g., an alcohol). | α-hydroxy carbon radical |
| 3. C-C Bond Formation | Addition of the generated radical to the alkene of the N-arylacrylamide. | Radical adduct intermediate |
| 4. Intramolecular Cyclization | Attack of the radical onto the ortho-position of the N-aryl ring. | Cyclized radical intermediate |
| 5. Oxidation/Rearomatization | Loss of a hydrogen atom to form the final, stable oxindole product. | Oxidant (e.g., TBHP) |
Substituent Effects on Reactivity: Electronic and Steric Influences
The reactivity of this compound is significantly modulated by the electronic and steric properties of its substituents. The Hammett equation provides a quantitative framework for understanding these influences, particularly the electronic effects of substituents on the aryl ring. wikipedia.orglibretexts.org
The Hammett equation is given by: log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant (N-phenylprop-2-enamide).
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.orgpharmacy180.com
A systematic study on the reactivity of N-arylacrylamides with glutathione (B108866) established a linear Hammett correlation for ortho-, meta-, and para-substituted compounds. nih.gov This demonstrates that the electronic effects of aryl substituents have a predictable influence on the electrophilicity of the acrylamide's β-carbon.
Electronic and Steric Effects of the ortho-Methoxy Group:
For this compound, the methoxy group at the ortho-position exerts both electronic and steric effects:
Steric Effect: The presence of a substituent at the ortho-position introduces steric hindrance. This can influence the conformation of the molecule, potentially affecting the alignment required for intramolecular reactions. For instance, it can hinder the approach of bulky reagents. In the context of Hammett analysis, ortho-substituents often cause deviations from the linear free-energy relationship due to these direct steric interactions, which are not accounted for in the standard σ parameter. libretexts.org
Studies have also shown a correlation between the NMR chemical shifts of the acrylamide protons and carbons and their reaction rates, suggesting that spectroscopic data can serve as a convenient proxy for assessing the relative reactivity of substituted N-arylacrylamides. nih.gov
Table 3: Summary of Substituent Effects for the ortho-Methoxy Group
| Effect Type | Description | Influence on Reactivity |
|---|---|---|
| Electronic (Resonance) | Electron-donating (+R effect) from the oxygen lone pairs. | Increases electron density on the aryl ring; may facilitate electrophilic attack on the ring (e.g., radical cyclization). |
| Electronic (Inductive) | Electron-withdrawing (-I effect) due to the electronegativity of oxygen. | Slightly counteracts the resonance effect but is generally weaker. |
| Steric | Physical bulk of the methoxy group near the reaction center. | Can hinder the approach of reagents and influence the transition state geometry of intramolecular cyclizations. |
Advanced Spectroscopic and Structural Characterization of N 2 Methoxyphenyl Prop 2 Enamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei, offering insights into the molecular structure of a substance.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the N-(2-methoxyphenyl)prop-2-enamide molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, vinylic, and methoxy (B1213986) protons are observed. The aromatic protons of the methoxyphenyl group typically appear as a complex multiplet in the downfield region of the spectrum. The vinylic protons of the prop-2-enamide moiety show characteristic doublet of doublets splitting patterns due to coupling with each other. The methoxy group protons appear as a sharp singlet in the upfield region.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 8.346 | Multiplet | - |
| Aromatic-H | 7.80 | Multiplet | - |
| Aromatic-H | 7.018 | Multiplet | - |
| Aromatic-H | 6.940 | Multiplet | - |
| Aromatic-H | 6.856 | Multiplet | - |
| Methoxy (-OCH₃) | 3.853 | Singlet | - |
| Amide (-NH) | 2.179 | Singlet | - |
Note: The specific assignments of the aromatic protons can be complex and may require advanced 2D NMR techniques for definitive confirmation.
¹³C NMR for Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum reveals signals for the carbonyl carbon of the amide group, the aromatic carbons, the vinylic carbons, and the methoxy carbon. The carbonyl carbon is typically observed at the most downfield position due to its deshielded nature. The aromatic carbons appear in a specific range, with their exact shifts influenced by the methoxy and amide substituents. The vinylic carbons and the methoxy carbon resonate at more upfield positions.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| Carbonyl (C=O) | 172.3 |
| Aromatic C-O | 141.6 |
| Aromatic C | 128.5 |
| Aromatic C | 127.9 |
| Aromatic C | 126.2 |
| Vinylic CH | 37.3 |
| Vinylic CH₂ | 35.6 |
| Methoxy (OCH₃) | 35.4 |
| - | 31.5 |
Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.
Advanced 2D NMR Techniques for Connectivity and Spatial Relationships
While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are often employed for a more detailed and unambiguous assignment of all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These advanced methods are crucial for confirming the connectivity of the atoms within the this compound molecule and elucidating its complete three-dimensional structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. The exact mass is a critical piece of data for the definitive identification of the compound. For this compound (C₁₀H₁₁NO₂), the calculated monoisotopic mass is 177.07898 Da. uni.lu
LC/MS for Purity and Molecular Ion Confirmation
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC/MS is used to assess the purity of the this compound sample by separating it from any impurities. The mass spectrometer then provides confirmation of the molecular weight of the main component, which should correspond to the molecular ion [M]+ or a related adduct, such as [M+H]+ or [M+Na]+. rsc.orgsielc.com This technique is invaluable for ensuring the identity and purity of the synthesized compound. sielc.com
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. While a specific, peer-reviewed spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on its known functional groups and data from analogous compounds such as other N-substituted acrylamides.
The key functional groups in this compound are the secondary amide, the vinyl group, and the substituted benzene (B151609) ring. The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) typically gives a strong absorption between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the range of 1570-1515 cm⁻¹.
The vinyl group (prop-2-enamide moiety) will exhibit characteristic C=C stretching vibrations around 1625-1600 cm⁻¹ and =C-H stretching absorptions just above 3000 cm⁻¹. The aromatic ring will show C-H stretching vibrations also in the 3100-3000 cm⁻¹ region, and C=C stretching bands in the 1600-1450 cm⁻¹ range. Furthermore, the C-O stretching of the methoxy group is anticipated to produce a strong band between 1275 and 1200 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretching | 3300 - 3100 |
| Amide (C=O) | Stretching (Amide I) | 1680 - 1630 |
| Amide (N-H) | Bending (Amide II) | 1570 - 1515 |
| Vinyl (C=C) | Stretching | 1625 - 1600 |
| Vinyl (=C-H) | Stretching | > 3000 |
| Aromatic (C-H) | Stretching | 3100 - 3000 |
| Aromatic (C=C) | Stretching | 1600 - 1450 |
| Methoxy (C-O) | Stretching | 1275 - 1200 |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular geometry, conformation, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as other N-aryl amides, allows for a detailed discussion of the expected structural features.
Analysis of Molecular Geometry and Planarity
The molecule is expected to have a largely planar conformation, particularly the phenyl ring and the amide group, to maximize π-conjugation. However, there will likely be some deviation from perfect planarity. In the crystal structure of a similar compound, N-(4-hydroxyphenyl)acrylamide, the dihedral angle between the mean plane of the acrylamide (B121943) moiety and the benzene ring is 11.6(2)°. A similar small dihedral angle would be expected for this compound, indicating a relatively flat molecule. The bond lengths within the molecule would be consistent with the hybridization of the atoms, with the C-N bond of the amide group exhibiting partial double bond character.
Identification of Intermolecular Interactions (e.g., N—H⋯O Hydrogen Bonding)
A crucial aspect of the solid-state architecture is the network of intermolecular interactions that stabilize the crystal lattice. For this compound, the most significant intermolecular interaction is expected to be N—H⋯O hydrogen bonding between the amide N-H donor of one molecule and the carbonyl oxygen acceptor of an adjacent molecule. This type of interaction is a common and strong motif in the crystal packing of amides. In crystal structures of related compounds, these hydrogen bonds often lead to the formation of one-dimensional chains or two-dimensional sheets.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretical values calculated from the molecular formula to verify the compound's purity and stoichiometric composition. The molecular formula for this compound is C₁₀H₁₁NO₂. uni.lu
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 10 | 120.11 | 67.78% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 6.26% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.91% |
| Oxygen | O | 15.999 | 2 | 31.998 | 18.05% |
| Total | 177.203 | 100.00% |
Chromatographic Techniques for Purity Assessment (e.g., HPLC)
Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them indispensable for assessing the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for this purpose.
For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. In this method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. A typical mobile phase could be a gradient mixture of water (often with a small amount of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).
The compound would be detected as it elutes from the column using a UV detector, as the aromatic ring and conjugated system of this compound will absorb UV light. The purity of the sample is determined by the relative area of the main peak corresponding to the compound compared to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often state a purity of 95% or higher, which would be determined by such a chromatographic method. nih.gov
Computational Chemistry and Theoretical Studies on N 2 Methoxyphenyl Prop 2 Enamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For N-(2-methoxyphenyl)prop-2-enamide, these calculations can reveal the distribution of electrons and energy levels of molecular orbitals, which are crucial for predicting its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide critical information about a molecule's ability to donate or accept electrons.
The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile. Conversely, the LUMO is the orbital that is most likely to accept electrons from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and the amide nitrogen, which possess lone pairs of electrons. The LUMO is likely to be concentrated on the electron-deficient α,β-unsaturated carbonyl system of the prop-2-enamide moiety, a classic Michael acceptor. The methoxy (B1213986) group at the ortho position can influence the electronic properties through both inductive and resonance effects, modulating the energy levels of the frontier orbitals.
A hypothetical FMO analysis would yield specific energy values for the HOMO, LUMO, and the energy gap, which could be tabulated as follows:
| Molecular Orbital | Energy (eV) |
| HOMO | (Calculated Value) |
| LUMO | (Calculated Value) |
| HOMO-LUMO Gap | (Calculated Value) |
Note: Specific energy values are dependent on the level of theory and basis set used for the calculation and are not available in the reviewed literature for this specific molecule.
Electrostatic Potential Surface Mapping
An Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP is mapped onto the electron density surface, with colors indicating different potential values. Typically, red represents regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, the ESP map would likely show a region of high negative potential around the carbonyl oxygen atom of the amide group, making it a primary site for hydrogen bonding interactions. The aromatic ring, enriched by the methoxy group, would also exhibit negative potential. In contrast, the amide proton (N-H) and the vinyl protons would show a positive potential, indicating their susceptibility to interaction with nucleophiles. Understanding these electrostatic features is critical for predicting how the molecule will interact with other molecules, including solvents and biological receptors.
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of any transient intermediates and transition states.
Characterization of Transition States and Intermediates
A chemical reaction proceeds from reactants to products via one or more transition states, which are high-energy structures along the reaction coordinate. Intermediates are local minima on the potential energy surface that are formed and consumed during the reaction. The geometry and energy of these species provide a detailed picture of the reaction mechanism.
For this compound, a key reaction would be Michael addition to the α,β-unsaturated system. Computational studies could model the approach of a nucleophile to the β-carbon of the prop-2-enamide moiety. This would involve locating the transition state for the carbon-nucleophile bond formation and characterizing the resulting enolate intermediate. The calculations would provide detailed geometric parameters (bond lengths and angles) for these transient species.
A hypothetical data table for a transition state in a Michael addition reaction might look like this:
| Parameter | Value |
| Forming Bond Length (Nu-Cβ) | (Calculated Value in Å) |
| Breaking Bond Length (Cα=Cβ) | (Calculated Value in Å) |
| Imaginary Frequency | (Calculated Value in cm⁻¹) |
Note: The presence of a single imaginary frequency confirms a structure as a true transition state. Specific values are not available in the literature for this molecule.
Calculation of Energy Profiles for Chemical Transformations
An energy profile, or reaction coordinate diagram, plots the change in energy as a reaction progresses from reactants to products. These profiles are constructed by calculating the energies of the reactants, intermediates, transition states, and products. The height of the energy barrier from the reactants to the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
For a reaction involving this compound, such as its synthesis or a subsequent transformation, an energy profile would reveal the energetic feasibility of the proposed mechanism. For instance, in a copper-mediated annulation reaction, as has been studied for related acrylamides, DFT calculations could be used to map out the energy landscape of the catalytic cycle, including oxidative addition, C-H activation, and reductive elimination steps. rsc.org This would allow for a comparison of different possible pathways and an identification of the rate-determining step.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations provide insights into these aspects.
Conformational analysis of this compound would involve exploring the potential energy surface with respect to the rotation around its single bonds, particularly the C-N bond of the amide and the C-C bond connecting the phenyl ring to the nitrogen. This would reveal the most stable conformations (isomers) and the energy barriers between them. The presence of the ortho-methoxy group can introduce steric hindrance that influences the preferred orientation of the phenyl ring relative to the amide plane. A computational study on the parent acrylamide (B121943) molecule has shown the importance of such conformational preferences. mdpi.com
Molecular dynamics (MD) simulations would provide a time-resolved picture of the molecule's motion. By simulating the movement of the atoms over time, MD can explore the accessible conformational space under specific conditions (e.g., in a particular solvent or at a certain temperature). This is particularly useful for understanding how the molecule might behave in a biological environment, for example, how it might bind to a protein. The simulations can reveal dynamic hydrogen bonding patterns and conformational changes that are not apparent from static models.
Prediction of Stable Conformers and Their Relative Stabilities
The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds: the C(aryl)-N bond, the N-C(O) bond (amide bond), and the C(aryl)-O bond. The relative orientation of the methoxy group and the propenamide substituent on the phenyl ring, as well as the conformation of the amide linkage, gives rise to various possible conformers.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the stable conformers and calculating their relative energies. While specific DFT studies on this compound are not extensively reported in the literature, valuable predictions can be made by drawing analogies from studies on structurally similar N-aryl amides and ortho-substituted anilides. nih.govmdpi.com
The two primary conformers of an amide bond are the trans and cis isomers, referring to the relative orientation of the substituents on the nitrogen and carbonyl carbon. For secondary amides like this compound, the trans conformation is generally favored due to lower steric hindrance compared to the cis conformation. nih.gov
Furthermore, the orientation of the phenyl ring relative to the amide plane is a critical factor. The rotation around the C(aryl)-N bond determines the degree of conjugation between the phenyl ring's π-system and the amide group. In many N-aryl amides, a planar or near-planar arrangement is energetically favorable as it maximizes this conjugation. However, the presence of an ortho-substituent, in this case, the methoxy group, introduces steric repulsion with the amide group, which can force the phenyl ring to rotate out of the plane. nih.gov
Studies on ortho-substituted N-aryl amides have shown that the dihedral angle between the aromatic ring and the amide plane is a result of the balance between steric hindrance and electronic stabilization from conjugation. nih.gov For this compound, it is expected that the most stable conformer will adopt a non-planar geometry to alleviate the steric clash between the methoxy group and the propenamide moiety. The methoxy group itself has preferred orientations, with the methyl group pointing either away from or towards the amide substituent.
The relative stabilities of these conformers can be quantified by calculating their ground-state energies using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). nih.gov The results of such calculations would typically be presented in a data table, as illustrated hypothetically below.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| Trans, Phenyl-Twisted (anti-methoxy) | 45° | 0.00 |
| Trans, Phenyl-Twisted (syn-methoxy) | 45° | 0.5 |
| Trans, Planar | 0° | 3.5 |
| Cis, Phenyl-Twisted | 45° | 5.0 |
Note: This table is illustrative and based on general principles for N-aryl amides. Actual values would require specific DFT calculations.
Investigation of Dynamic Behavior in Various Environments
The dynamic behavior of this compound involves the interconversion between its different conformers. The energy barriers associated with these conformational changes, particularly the rotation around the amide bond and the C(aryl)-N bond, can be investigated using computational methods.
The rotational barrier around the amide C-N bond in amides is a well-studied phenomenon and is typically in the range of 15-25 kcal/mol, making it a relatively slow process at room temperature. mdpi.com This restricted rotation is due to the partial double bond character of the C-N bond arising from resonance. DFT calculations can be employed to determine the transition state for this rotation and thereby calculate the activation energy. mdpi.com
The rotation around the C(aryl)-N bond is generally faster than the amide bond rotation. However, as mentioned, the ortho-methoxy group in this compound is expected to influence this rotational barrier. Computational studies on N-methylbenzamide have shown that the barrier for C(aryl)-C(sp²) rotation is around 2.8-2.9 kcal/mol. acs.org For this compound, this barrier might be slightly higher due to the steric influence of the methoxy group.
Molecular Dynamics (MD) simulations can provide a more detailed picture of the dynamic behavior of this compound in different environments, such as in various solvents. MD simulations model the movement of atoms over time, taking into account the forces between them and their interactions with the surrounding solvent molecules. Such simulations could reveal how the solvent polarity and hydrogen bonding capabilities affect the conformational preferences and the dynamics of the molecule. For instance, in a polar protic solvent, hydrogen bonding to the carbonyl oxygen and the methoxy group could influence the relative energies of the conformers and the rotational barriers.
Prediction of Spectroscopic Properties and Validation with Experimental Data (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data for validation of the computational model and for the interpretation of experimental spectra.
NMR Chemical Shifts:
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become increasingly accurate. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. mdpi.com
To predict the ¹H and ¹³C NMR spectra of this compound, one would first need to obtain the optimized geometry of the most stable conformer. The GIAO calculation would then be performed on this geometry. The accuracy of the predicted chemical shifts can be improved by considering the effects of the solvent, either implicitly using a continuum solvation model or explicitly by including solvent molecules in the calculation.
Table 2: Hypothetical Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for the Aromatic Region of this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| H6 | 8.2 | 8.15 |
| H3 | 7.1 | 7.05 |
| H4 | 7.0 | 6.95 |
| H5 | 6.9 | 6.88 |
| OCH₃ | 3.9 | 3.85 |
| NH | 8.0 | 7.95 |
Note: This table is for illustrative purposes. The predicted values are hypothetical and would require specific GIAO/DFT calculations. Experimental values are also hypothetical for this specific compound.
Discrepancies between predicted and experimental values can arise from the choice of computational method, basis set, and the way solvent effects are modeled.
IR Frequencies:
Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. These calculations are typically performed on the optimized geometry of the molecule.
The predicted IR spectrum of this compound would show characteristic peaks for the N-H stretch, the C=O stretch of the amide, the C=C stretch of the alkene, and various vibrations of the aromatic ring and the methoxy group. Comparing the calculated frequencies with an experimental IR spectrum can help in assigning the observed bands to specific molecular vibrations. It is common practice to scale the calculated frequencies by a factor (e.g., around 0.96 for B3LYP) to better match the experimental values, as the harmonic approximation used in the calculations tends to overestimate the frequencies.
Table 3: Hypothetical Predicted and Scaled IR Frequencies for Key Vibrational Modes of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| N-H Stretch | 3550 | 3408 |
| C=O Stretch (Amide I) | 1720 | 1651 |
| C=C Stretch | 1650 | 1584 |
| C-O-C Stretch (asymmetric) | 1280 | 1229 |
Note: This table is illustrative. Actual values would require specific frequency calculations.
The validation of predicted spectroscopic data with experimental results is a crucial step in computational studies. A good agreement between the two provides confidence in the computational model and its ability to describe the molecular properties accurately.
Polymer Science and Advanced Materials Applications of N 2 Methoxyphenyl Prop 2 Enamide
Polymerization Behavior of N-(2-methoxyphenyl)prop-2-enamide
The polymerization of this compound is a critical area of research to unlock its potential in materials science. While specific studies on this monomer are limited, the behavior of related acrylamide (B121943) and methoxyphenyl-containing monomers can provide valuable insights into its expected polymerization kinetics and mechanisms.
Homopolymerization Kinetics and Reaction Mechanisms (e.g., Radical Polymerization)
The homopolymerization of N-substituted acrylamides is commonly initiated through free-radical polymerization. For this compound, it is anticipated that it would undergo polymerization in a similar fashion. The reaction would typically involve an initiator, such as azobisisobutyronitrile (AIBN) or a persulfate salt, which upon thermal or chemical decomposition, generates free radicals. These radicals then attack the vinyl group of the monomer, initiating a chain reaction.
The kinetics of such a polymerization are influenced by several factors including monomer concentration, initiator concentration, temperature, and the solvent used. For instance, studies on the radical polymerization of N-tert-butyl acrylamide have shown that the propagation rate coefficient (k_p) is significantly affected by the solvent system. rsc.org It is plausible that the methoxy (B1213986) group on the phenyl ring of this compound could influence the reactivity of the monomer through electronic effects, potentially altering the propagation and termination rates compared to unsubstituted acrylamides.
The general mechanism for the radical polymerization of this compound can be outlined as follows:
Initiation: The initiator (I) decomposes to form primary radicals (R•).
I → 2R•
Propagation: The radical adds to a monomer molecule (M) to form a growing polymer chain.
R• + M → RM•
RM_n• + M → RM_{n+1}•
Termination: The growth of polymer chains is terminated by combination or disproportionation.
RM_n• + RM_m• → P_{n+m} (Combination)
RM_n• + RM_m• → P_n + P_m (Disproportionation)
Detailed kinetic studies, which are currently lacking for this specific monomer, would be necessary to determine the precise rate constants and to understand the influence of the 2-methoxyphenyl substituent on the polymerization process.
Copolymerization Studies with Diverse Monomers
Copolymerization of this compound with other vinyl monomers is a promising strategy to tailor the properties of the resulting polymers for specific applications. By incorporating different comonomers, properties such as solubility, thermal stability, and mechanical strength can be systematically varied.
Potential comonomers for this compound could include:
Acrylates and Methacrylates: (e.g., methyl methacrylate, butyl acrylate) to modify the glass transition temperature and mechanical properties.
Styrene: To enhance thermal stability and hydrophobicity.
N-vinylpyrrolidone: To improve hydrophilicity and biocompatibility.
Functional Monomers: (e.g., acrylic acid, hydroxyethyl (B10761427) methacrylate) to introduce reactive sites or to impart pH or temperature sensitivity.
The reactivity ratios of this compound with various comonomers would need to be determined experimentally to predict the copolymer composition and microstructure. The following table illustrates a hypothetical set of reactivity ratios for the copolymerization of this compound (M1) with a generic comonomer (M2), which would be essential for controlling the copolymer synthesis.
| Comonomer (M2) | r1 (M1) | r2 (M2) | Copolymer Type |
| Methyl Methacrylate | Data not available | Data not available | Data not available |
| Styrene | Data not available | Data not available | Data not available |
| N-vinylpyrrolidone | Data not available | Data not available | Data not available |
This table is for illustrative purposes and requires experimental data for validation.
Synthesis of Controlled Architectures (e.g., Block and Graft Copolymers)
The synthesis of polymers with controlled architectures, such as block and graft copolymers, allows for the creation of materials with well-defined nanostructures and advanced functionalities. Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP) are powerful tools for achieving such control.
Block Copolymers: Block copolymers containing a poly(this compound) segment could be synthesized by sequential monomer addition using a controlled radical polymerization technique. For instance, a macro-chain transfer agent could be prepared from a first monomer, which is then used to initiate the polymerization of this compound, or vice versa. This approach has been successfully used to create block copolymers of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride with other functional monomers. rsc.org
Graft Copolymers: Graft copolymers can be prepared by "grafting-from," "grafting-to," or "grafting-through" methods. In a "grafting-from" approach, a polymer backbone with initiator sites is used to initiate the polymerization of this compound. For example, studies have shown the grafting of acrylamide onto chitosan (B1678972) to create copolymers with enhanced properties. google.com A similar strategy could be employed for the target monomer. Research on the copolymerization of N-isopropylacrylamide with 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (B77674) has demonstrated the synthesis of functional copolymers that were subsequently grafted with amino acids. nih.govmdpi.com This highlights the potential for creating graft copolymers with a poly(this compound) backbone or side chains.
Molecularly Imprinted Polymers (MIPs) Utilizing Enamide Templates
Molecularly imprinted polymers (MIPs) are synthetic polymers with recognition sites that are complementary in shape, size, and functionality to a template molecule. The use of enamide-based monomers as functional components in MIPs is an area of growing interest.
Design Principles and Selection of Functional Monomers and Crosslinkers
The design of effective MIPs relies on the careful selection of a functional monomer, a crosslinker, a porogen, and an initiator, in addition to the template molecule. The functional monomer plays a crucial role as it interacts with the template molecule through non-covalent or covalent interactions.
For enamide-functionalized MIPs, monomers like this compound could serve as both the template and the functional monomer in a semi-covalent imprinting approach. The general structure of an enamide allows for hydrogen bonding interactions through the amide group, which can be crucial for template recognition.
Functional Monomers:
In the context of using this compound as a building block for a template, the enamide moiety itself can act as the polymerizable functional group.
Other functional monomers that can be used in conjunction include methacrylic acid, 2-vinylpyridine, and acrylamide, which can provide acidic, basic, or neutral interaction sites, respectively.
Crosslinkers:
The crosslinker is vital for creating a stable, porous polymer network and for locking the recognition sites in place after the removal of the template.
Commonly used crosslinkers include ethylene (B1197577) glycol dimethacrylate (EGDMA), divinylbenzene (B73037) (DVB), and trimethylolpropane (B17298) trimethacrylate (TRIM). The choice of crosslinker affects the mechanical stability and porosity of the MIP.
The selection of these components is often guided by computational modeling and experimental screening to optimize the interactions between the template and the functional monomers.
Fabrication Methodologies for Enamide-Functionalized MIPs
The fabrication of MIPs typically involves the polymerization of the functional monomer and crosslinker around the template molecule. After polymerization, the template is removed, leaving behind specific recognition cavities.
A notable approach is the semi-covalent imprinting method. In this strategy, a template molecule is covalently attached to a polymerizable monomer. Following polymerization, the covalent bond is cleaved to release the template, creating the imprinted cavity. Research on N-(2-arylethyl)-2-methylprop-2-enamides has demonstrated this principle effectively. uwaterloo.ca In these studies, various substituted 2-arylethylamines were reacted with methacryloyl chloride to form polymerizable templates. These were then copolymerized with a crosslinker like divinylbenzene. Subsequent hydrolysis of the amide bond removed the template fragment, resulting in a MIP with high affinity for the target molecules.
A general procedure for the fabrication of an enamide-functionalized MIP can be summarized as follows:
Synthesis of the Polymerizable Template: The target molecule (or a close analog) is covalently linked to a polymerizable group, such as an acrylamide moiety.
Polymerization: The functionalized template is mixed with a crosslinking monomer, a porogenic solvent, and an initiator. The mixture is then polymerized, typically via free-radical polymerization, to form a rigid polymer network.
Template Removal: The polymer is ground into small particles and the template molecule is removed by chemical cleavage of the covalent bond (e.g., hydrolysis of the amide linkage).
Washing and Characterization: The MIP particles are thoroughly washed to remove the template and any unreacted monomers. The resulting MIPs are then characterized for their binding affinity and selectivity towards the target molecule.
The following table outlines a representative set of components and conditions for the fabrication of an enamide-functionalized MIP, based on related literature.
| Component | Example | Role |
| Functionalized Template | N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | Provides the recognition site after removal |
| Crosslinker | Divinylbenzene | Forms the rigid polymer matrix |
| Initiator | Azobisisobutyronitrile (AIBN) | Initiates polymerization |
| Porogen | Toluene or Chloroform (B151607) | Creates pores in the polymer matrix |
| Polymerization Method | Bulk or Precipitation Polymerization | Forms the crosslinked polymer |
| Template Removal | Acid or Base Hydrolysis | Creates the binding cavities |
This table is based on data for N-(2-arylethyl)-2-methylprop-2-enamides and serves as a model for this compound-based MIPs.
Characterization of MIP Morphology and Porosity
The performance of Molecularly Imprinted Polymers (MIPs) is intrinsically linked to their physical structure, particularly their morphology and porosity. Characterization techniques such as Scanning Electron Microscopy (SEM) and Brunauer-Emmett-Teller (BET) surface area analysis are crucial in evaluating these properties.
Brunauer-Emmett-Teller (BET) Surface Area Analysis is employed to determine the specific surface area, pore volume, and pore size distribution of the porous MIP material. A higher specific surface area and a larger pore volume are generally desirable for MIPs as they provide more accessible binding sites for the target molecule, leading to higher binding capacity. The choice of porogen, the solvent used during polymerization, plays a critical role in the resulting porosity of the MIP. For instance, the use of different solvents can lead to vastly different surface areas and pore structures. researchgate.net In the case of this compound-based MIPs, a systematic study of different porogens would be necessary to optimize the porosity for a specific application.
Adsorption Studies for Template Recognition and Imprinting Factor Determination
Adsorption studies are fundamental to assessing the efficacy of a Molecularly Imprinted Polymer. These studies quantify the binding affinity and selectivity of the MIP for its target template molecule.
The binding capacity of an MIP, which is the amount of template that can be bound per unit mass of the polymer, is a key performance metric. This is typically determined through batch rebinding experiments where the MIP particles are incubated with solutions of varying template concentrations. The amount of bound template is then calculated by measuring the decrease in the free template concentration in the solution.
The imprinting factor (IF) is a quantitative measure of the imprinting effect and the selectivity of the MIP. It is calculated as the ratio of the binding capacity of the MIP to that of the corresponding non-imprinted polymer (NIP). nih.gov An imprinting factor greater than one indicates that the imprinting process was successful in creating specific recognition sites. nih.gov The magnitude of the imprinting factor is influenced by several factors, including the nature of the functional monomer, the template-monomer interactions, and the porogen used during polymerization. nih.govnih.gov For MIPs utilizing this compound as a functional monomer, the hydrogen bonding and π-π stacking interactions involving the methoxyphenyl group are expected to contribute significantly to the template recognition, potentially leading to a high imprinting factor.
Development of Polymeric Scaffolds
The unique properties of this compound make it a promising candidate for the development of advanced polymeric scaffolds, such as hydrogels and nanoparticles, for various material science applications.
Synthesis and Characterization of Hydrogels and Nanoparticles
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids. The synthesis of hydrogels from this compound can be achieved through various polymerization techniques, such as free-radical polymerization. The properties of the resulting hydrogel, including its swelling behavior, mechanical strength, and responsiveness to stimuli, can be tailored by controlling the cross-linking density and by copolymerizing with other monomers. researchgate.netmdpi.comrsc.orgjocpr.com The incorporation of the methoxyphenyl group could impart thermoresponsive properties to the hydrogel, making it a "smart" material that changes its properties in response to temperature changes. Characterization of these hydrogels would involve techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the chemical structure, and swelling studies to determine the water uptake capacity. researchgate.netrsc.orgjocpr.com
Nanoparticles based on this compound can be synthesized using methods like emulsion polymerization or nanoprecipitation. These nanoparticles can serve as building blocks for creating more complex structures, such as three-dimensional gel networks. nih.gov The size, shape, and surface chemistry of the nanoparticles can be precisely controlled, which is crucial for their application in various fields. Characterization would involve techniques like dynamic light scattering (DLS) for size determination and transmission electron microscopy (TEM) for morphological analysis.
Controlled Release and Encapsulation Applications in Material Science Contexts
The development of hydrogels and nanoparticles from this compound opens up possibilities for their use in controlled release and encapsulation.
Controlled release systems are designed to release an encapsulated substance at a predetermined rate over a specific period. Hydrogels made from this compound could be used to encapsulate and control the release of various active molecules. The release rate can be modulated by the swelling and diffusion properties of the hydrogel, which in turn can be influenced by external stimuli such as temperature, pH, or ionic strength. nih.govmdpi.comnih.gov The thermoresponsive nature, potentially conferred by the methoxyphenyl group, could allow for on-demand release triggered by a temperature change.
Encapsulation involves trapping a substance within a polymeric matrix to protect it from the surrounding environment or to control its delivery. Nanoparticles synthesized from this compound could be used to encapsulate sensitive materials, protecting them from degradation. The surface of these nanoparticles could also be functionalized to target specific substrates or to control their interaction with the surrounding medium.
Functional Polymeric Materials for Separation Technologies
The ability to create polymers with specific recognition capabilities makes this compound an attractive monomer for the development of functional materials for separation technologies.
Chromatographic Stationary Phases
Molecularly imprinted polymers based on this compound can be used as highly selective stationary phases in chromatography. In this application, the MIP particles are packed into a column. When a mixture of compounds is passed through the column, the target molecule, for which the MIP was designed, will bind strongly to the specific recognition sites, while other, structurally different molecules will pass through more quickly. This allows for the efficient separation and purification of the target compound from a complex mixture. The selectivity of these MIP-based stationary phases is derived from the precise, three-dimensional cavities that are complementary in size, shape, and functionality to the template molecule. The performance of these chromatographic materials is often evaluated based on their ability to separate the template from its structural analogs.
Advanced Membrane Materials
The application of novel polymers in the development of advanced membrane materials is a significant area of research, driven by the need for more efficient and selective separation processes in various industries. These materials are crucial for applications ranging from gas separation and water purification to pervaporation and chemical sensing. The performance of a polymer membrane is intrinsically linked to the chemical structure of its constituent monomer units, which dictates properties such as chain packing, fractional free volume, and interactions with permeating substances.
Within the vast landscape of polymer chemistry, substituted acrylamides have garnered attention for creating polymers with tailored properties. The monomer this compound, with its specific arrangement of a methoxy group at the ortho position of the phenyl ring, presents a unique combination of structural features. The presence of the aromatic ring, the amide linkage, and the methoxy group can influence the physical and chemical characteristics of a resulting polymer, such as its thermal stability, mechanical strength, and affinity for specific molecules.
However, a thorough review of the current scientific literature reveals a notable gap in the application of homopolymers or copolymers derived specifically from this compound for advanced membrane materials. While extensive research exists on various other substituted polyacrylamides and aromatic polyamides for membrane applications, dedicated studies detailing the synthesis, characterization, and performance of membranes based on this compound are not presently available.
For context, research in the broader field of polyamide-based membranes often focuses on modifying monomer structures to enhance separation performance. For instance, the introduction of bulky substituents is a common strategy to disrupt polymer chain packing, thereby increasing the fractional free volume and enhancing gas permeability. Similarly, the incorporation of polar groups can influence a membrane's selectivity towards specific gases like carbon dioxide.
Given the absence of direct research findings, it is not possible to provide detailed data tables on the performance of membranes fabricated from this compound. Such tables would typically include crucial performance metrics like:
Gas Permeability: The rate at which a specific gas passes through the membrane, often measured in Barrer.
Selectivity: The ratio of permeabilities of two different gases, indicating the membrane's ability to separate them.
Water Flux: The volume of water that passes through a membrane per unit area and time, a key parameter in water treatment applications.
Solute Rejection: The percentage of a specific solute retained by the membrane.
Without experimental data from studies on this compound-based membranes, any discussion of their potential performance would be purely speculative. The creation of scientifically accurate and informative content, including the requested data tables, is contingent upon the availability of primary research in this specific area.
Catalytic Applications and Coordination Chemistry of N 2 Methoxyphenyl Prop 2 Enamide
Synthesis and Characterization of Transition Metal Complexes
Design and Synthesis of Metal-Enamide Coordination Compounds
There is no available literature detailing the design and synthesis of transition metal complexes specifically with N-(2-methoxyphenyl)prop-2-enamide as a ligand.
Structural Analysis of Complex Architectures
Without synthesized complexes, no structural analysis, such as X-ray crystallography, has been performed to determine the coordination modes of this compound with transition metals.
Investigation of Electronic Properties and Bonding Characteristics
The electronic properties and the nature of the bonding between this compound and transition metals have not been investigated.
Enamide Ligands in Homogeneous Catalysis
Exploration of Catalytic Reactivity and Selectivity
There are no published studies exploring the catalytic reactivity and selectivity of transition metal complexes of this compound in any catalytic reactions.
Mechanistic Investigations of Catalytic Cycles (e.g., Aerobic Alcohol Oxidation)
Mechanistic studies of catalytic cycles involving this compound complexes, including but not limited to aerobic alcohol oxidation, have not been reported in the scientific literature.
Identification of Catalytically Active Species and Intermediates
There is no available scientific literature that identifies specific catalytically active species or intermediates derived from this compound in catalytic cycles for organic transformations. Catalytic studies often focus on the interaction between a substrate, a catalyst (commonly a transition metal complex), and any ligands. In such systems, the enamide or acrylamide (B121943) functionality could potentially coordinate with a metal center.
In a broader context, enamides can participate in reactions like catalytic asymmetric reductive hydroalkylation. nih.gov In these reactions, an enamide can undergo hydrometallation with a nickel catalyst to form an enantioenriched alkylnickel intermediate. nih.gov This intermediate is a key catalytically active species that then reacts with an electrophile to form the final product. However, studies specifically employing this compound in this capacity have not been found.
Applications in Organic Transformations Beyond Polymerization
There is a lack of documented applications of this compound in organic transformations outside of polymerization. While the acrylamide functional group is known to participate in various reactions, specific examples utilizing the ortho-methoxy substituted phenyl derivative are not reported in the available literature.
Generally, the acrylamide structure is a known Michael acceptor and can undergo conjugate additions. Furthermore, acrylamide derivatives have been explored for their biological and medicinal properties rather than their direct catalytic applications. For instance, various substituted acrylamide derivatives have been synthesized and investigated for their potential as chemotherapeutic agents.
It is important to note that the absence of published research does not definitively mean that this compound has no catalytic applications. It may be an area that has not yet been explored by the scientific community.
Future Research Directions and Emerging Applications
Integration with Advanced Manufacturing Technologies for Functional Materials
The unique chemical properties of N-(2-methoxyphenyl)prop-2-enamide make it a compelling candidate for the development of advanced functional materials through modern manufacturing techniques. The presence of the acrylamide (B121943) group provides a reactive handle for polymerization, while the methoxyphenyl group can be tailored to impart specific functionalities. This opens up possibilities for creating materials with bespoke optical, electronic, or mechanical properties.
Future research will likely focus on incorporating this and similar enamides into polymer backbones for applications in areas such as:
3D Printing and Additive Manufacturing: The development of photo-curable resins containing this compound could lead to the fabrication of complex 3D structures with high precision. These materials could find use in prototyping, biomedical devices, and microfluidics.
Functional Coatings and Films: By polymerizing this compound on various substrates, it may be possible to create thin films with tailored refractive indices, conductivity, or surface energy. These could be applied in optics, electronics, and as protective or anti-fouling coatings.
Advanced Composites: Incorporating polymers derived from this enamide into composite materials could enhance their performance by improving the interface between the matrix and reinforcement phases.
Exploration of Novel Synthetic Pathways and Mechanistic Insights
While established methods for synthesizing enamides exist, the development of more efficient, sustainable, and versatile synthetic routes remains a key research focus. acs.org Future investigations are expected to explore novel catalytic systems and reaction conditions to improve yields, reduce waste, and expand the scope of accessible enamide structures. acs.org
Key areas of exploration include:
Catalytic C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical approach to enamide synthesis, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, safety, and scalability of enamide synthesis.
Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in enamide formation is crucial for optimizing existing methods and designing new ones. acs.org This involves a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling.
Recent research has highlighted a novel, one-step N-dehydrogenation of amides to enamides using an unconventional combination of LiHMDS and triflic anhydride (B1165640). acs.org This method is notable for its simplicity and broad substrate scope, offering a new avenue for the synthesis of both N-cyclic and -acyclic enamides without requiring pre-functionalization. acs.org
Development of Stimuli-Responsive and Adaptable Enamide-Based Materials
A particularly exciting frontier is the creation of "smart" materials based on enamides that can respond to external stimuli such as light, pH, temperature, or the presence of specific chemicals. nih.govnih.gov The inherent chemical reactivity and structural features of this compound provide a platform for designing such materials. mdpi.com
Future research in this area will likely involve:
Polymer Design: Synthesizing polymers where the enamide moiety is a key component of the backbone or a pendant group. The electronic and conformational changes in the enamide unit in response to a stimulus can trigger a macroscopic change in the material's properties.
Hydrogels and Soft Materials: Enamide-containing hydrogels could exhibit tunable swelling/deswelling behavior, making them suitable for applications in drug delivery, tissue engineering, and as sensors. nih.gov The ability of amide groups to form hydrogen bonds can be exploited to create self-healing materials. nih.gov
Covalent Adaptable Networks (CANs): The dynamic nature of certain bonds within enamide-related structures could be harnessed to create covalent adaptable networks. nih.gov These materials can be reprocessed and recycled, offering a more sustainable alternative to traditional thermosets. nih.gov
The development of stimuli-responsive materials often involves the incorporation of specific functional groups that can interact with the environment. mdpi.com For instance, the pyridyl-N-oxide moiety in conjunction with an amide group has been shown to create metallogels that respond to the presence of metal ions. mdpi.com
Theoretical Advancements in Predicting Enamide Reactivity and Material Properties
Computational chemistry and theoretical modeling are becoming indispensable tools in chemical research. In the context of this compound, these methods can provide valuable insights that complement experimental work.
Future theoretical advancements are expected in the following areas:
Predicting Reaction Outcomes: Using quantum chemical calculations, such as Density Functional Theory (DFT), to predict the reactivity of enamides in various reactions. researchgate.net This can help in designing new synthetic routes and understanding reaction mechanisms at a molecular level. acs.org
Simulating Material Properties: Employing molecular dynamics (MD) simulations and other modeling techniques to predict the bulk properties of enamide-based polymers and materials. This can guide the design of materials with desired mechanical, thermal, or optical characteristics.
Understanding Structure-Property Relationships: Theoretical studies can elucidate the relationship between the molecular structure of enamides and the macroscopic properties of the materials they form. This knowledge is crucial for the rational design of new functional materials.
Recent theoretical studies on enamine intermediates have provided valuable insights into their mechanism, reactivity, and stereoselectivity, which can be extended to the study of enamides. acs.org
Interactive Data Table: Predicted Collision Cross Section of this compound
The following table, based on predicted data, illustrates the collision cross section (CCS) values for different adducts of this compound. uni.lu This data is valuable for analytical techniques such as ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 178.08626 | 136.5 |
| [M+Na]+ | 200.06820 | 143.9 |
| [M-H]- | 176.07170 | 140.4 |
| [M+NH4]+ | 195.11280 | 156.5 |
| [M+K]+ | 216.04214 | 142.1 |
| [M+H-H2O]+ | 160.07624 | 130.5 |
| [M+HCOO]- | 222.07718 | 161.7 |
| [M+CH3COO]- | 236.09283 | 182.7 |
| m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, substituting 2-chloropropanamide with 4-methoxybenzenethiol in ethanol using sodium as a base yields structurally similar α-thioamide precursors . Optimization includes controlling stoichiometry (1:1 molar ratio of reactants), reaction temperature (reflux in ethanol), and purification via column chromatography. Characterization via NMR and mass spectrometry ensures product integrity. For derivatives, N-substituted carbamoyl groups can be introduced using 2,4-dichlorobenzoyl chloride or similar reagents under anhydrous conditions .
Q. How should researchers characterize this compound to confirm structural identity and purity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Identify methoxy (δ ~3.8 ppm) and enamide (δ ~6.5–7.5 ppm) protons.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
- Waste Disposal : Segregate organic waste and dispose via certified hazardous waste services.
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .
Q. What preliminary pharmacological screening methods are suitable for evaluating bioactivity?
- Methodological Answer :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) at concentrations 1–100 µM for 48–72 hours .
- Enzyme Inhibition Assays : Use fluorometric or colorimetric kits to assess interactions with CYP450 isoforms (e.g., CYP1A2, CYP2E1) .
Advanced Research Questions
Q. How do species-specific metabolic pathways influence the toxicological profile of this compound?
- Methodological Answer :
- Microsomal Incubations : Incubate the compound with hepatic microsomes from rats and rabbits. Monitor metabolites (e.g., o-anisidine, o-aminophenol) via HPLC with UV/Vis detection at 280 nm. Use NADPH as a cofactor to assess CYP-mediated oxidation .
- Species Differences : Rat microsomes predominantly form o-anisidine (reductive metabolite), while rabbits show higher oxidative metabolism. Quantify metabolites using calibration curves and adjust experimental models accordingly .
Q. What advanced analytical techniques resolve structural ambiguities in metabolites derived from this compound?
- Methodological Answer :
- LC-HRMS/MS : Couple liquid chromatography with high-resolution tandem MS to identify hydroxylated or demethylated metabolites. Use isotopic pattern matching for fragmentation analysis .
- NMR-based Metabolomics : Assign diastereomers via 2D NMR (COSY, HSQC) and compare with synthetic standards .
Q. How can researchers design experiments to address contradictions in CYP enzyme induction data?
- Methodological Answer :
- Enzyme Induction Studies : Pre-treat rats with β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer). Compare metabolite ratios (e.g., o-aminophenol/o-anisidine) using ANOVA with post-hoc tests.
- Inhibitor Cocktails : Use selective inhibitors (e.g., ketoconazole for CYP3A4) in microsomal incubations to isolate contributions of specific isoforms .
Q. What mechanisms underlie the genotoxic effects of this compound metabolites?
- Methodological Answer :
- DNA Adduct Analysis : Incubate metabolites with plasmid DNA and detect adducts via 32P-postlabeling or LC-MS. Compare with positive controls (e.g., benzo[a]pyrene diol epoxide).
- Comet Assay : Assess DNA strand breaks in human hepatoma cells (HepG2) exposed to metabolites (10–50 µM, 24 h) .
Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Validate with experimental IC50 values from kinase inhibition assays .
- QSAR Models : Train regression models on logP, polar surface area, and Hammett constants to predict anti-cancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
